Cyanine 3 Bisethyl Dye Potassium Salt

Description

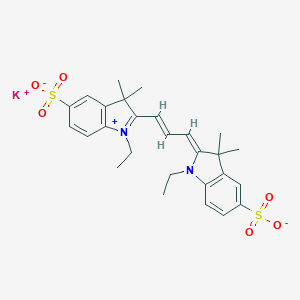

Cyanine 3 Bisethyl Dye Potassium Salt (CAS 474972-41-3) is a bifunctional fluorescent dye belonging to the cyanine family. Its structure comprises two indole rings linked by a polymethine chain, with ethyl groups and sulfonate moieties enhancing solubility and stability in aqueous environments. The potassium salt form improves water solubility, making it ideal for biochemical applications such as protein labeling, nucleic acid detection, and fluorescence microscopy .

Key properties:

Properties

CAS No. |

474972-41-3 |

|---|---|

Molecular Formula |

C27H31KN2O6S2 |

Molecular Weight |

582.8 g/mol |

IUPAC Name |

potassium;(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |

InChI Key |

NCSHBPPBHPXBJE-UHFFFAOYSA-M |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Synonyms |

1-Ethyl-2-[3-(1-ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Bisethyl Dye Potassium Salt typically involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions The reaction is followed by the addition of a sulfonic acid group to enhance water solubility

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the dye. Advanced techniques such as chromatography and crystallization are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Cyanine 3 Bisethyl Dye Potassium Salt undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can lead to the formation of non-fluorescent compounds.

Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce non-fluorescent derivatives.

Scientific Research Applications

Cyanine 3 Bisethyl Dye Potassium Salt is extensively used in scientific research due to its unique properties:

Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.

Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.

Medicine: It is used in diagnostic assays and as a marker in medical imaging.

Industry: The dye is used in the production of fluorescent inks, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of Cyanine 3 Bisethyl Dye Potassium Salt involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo photoinduced electron transfer, leading to fluorescence. The molecular targets include various biological molecules such as proteins and nucleic acids, where the dye binds and emits fluorescence upon excitation .

Comparison with Similar Compounds

Structural and Functional Differences

Spectral and Performance Metrics

Biochemical Labeling Efficiency

Comparative Stability Studies

Multiplexing Capability

- Ethyl-Cy3 and Ethyl-Cy5 dyes enable simultaneous detection in 2D gel electrophoresis, matching the performance of commercial CyDye DIGE fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.